N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzene-1-sulfonamide
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzene-1-sulfonamide (Compound ID: F721-0032) is a sulfonamide derivative featuring a 2-oxoindole core substituted with an ethyl group at the N1 position and a 2,5-dimethylbenzenesulfonamide moiety at the C5 position. Its molecular formula is C₁₈H₂₀N₂O₄S, with a molecular weight of 360.43 g/mol . The compound has one hydrogen bond donor and seven acceptors, with a polar surface area of 64.261 Ų, indicative of moderate membrane permeability .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-20-16-8-7-15(10-14(16)11-18(20)21)19-24(22,23)17-9-12(2)5-6-13(17)3/h5-10,19H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNOLOBFGUOABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzene-1-sulfonamide is a compound belonging to the indole derivative class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.45 g/mol |
| LogP | 3.229 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the condensation of 1-ethyl-2-oxoindole with a sulfonamide derivative. The reaction is often carried out in an organic solvent such as dichloromethane with a base like triethylamine to facilitate the formation of the sulfonamide bond. Purification is achieved through techniques such as column chromatography.
Anticancer Properties
Research has indicated that compounds within the indole class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G0/G1 phase, preventing cancer cell division.
A notable study demonstrated that related indole derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF7 and HeLa) .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically:
- Carbonic Anhydrase Inhibition : Similar sulfonamide derivatives have shown inhibitory effects against carbonic anhydrase isoforms (e.g., hCA II), which are implicated in various physiological processes and diseases .
- Kinase Inhibition : Indole derivatives have been investigated for their ability to inhibit kinases involved in signaling pathways that regulate cell growth and survival.
Pharmacological Applications
Given its biological activities, this compound holds promise for various pharmacological applications:
Anti-inflammatory Effects
Research indicates that indole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating conditions such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Some studies suggest that compounds similar to this sulfonamide may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neural tissues.
Case Studies
Several case studies highlight the efficacy of indole derivatives:
- Case Study on Cancer Cell Lines : A study involving the treatment of human lung cancer cells with an indole derivative resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure .
- In Vivo Models : Animal models treated with related compounds demonstrated reduced tumor growth rates compared to controls, indicating potential for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
Compound F743-0096 (2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide) shares a sulfonamide backbone but differs in key structural aspects:
- Core Heterocycle: A tetrahydroquinoline ring (vs. dihydroindole in F721-0032), increasing rigidity and aromatic surface area.
- Substituents : A methoxy group and 4,5-dimethyl substitution on the benzene ring (vs. 2,5-dimethyl in F721-0032).
- Molecular Weight : 374.46 g/mol (vs. 360.43 g/mol for F721-0032), likely due to the additional methyl group and methoxy substitution .
Physicochemical Comparison :
¹ The methoxy and additional methyl groups in F743-0096 may increase polarity and hydrogen-bonding capacity.
Research Findings and Implications
- Structural Flexibility : The ethyl group in F721-0032 may enhance metabolic stability compared to smaller alkyl chains (e.g., methyl in F743-0096), though this requires experimental validation.
- Solubility Challenges : Both F721-0032 and F743-0096 exhibit low solubility, suggesting formulation optimization (e.g., salt formation, prodrug design) may be necessary for in vivo efficacy .
- Mechanistic Insights: The hybrid compound in demonstrates that minor structural changes (e.g., substituent position, core heterocycle) can redirect biological pathways. This implies that F721-0032’s 2,5-dimethylbenzenesulfonamide group could favor interactions with specific protein targets (e.g., kinases, sulfotransferases).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
